1-(3,4-dimethoxyphenyl)-N-[2-[(3,5-dimethyl-1H-pyrazol-4-yl)sulfanyl]phenyl]methanimine
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Overview
Description
1-(3,4-dimethoxyphenyl)-N-[2-[(3,5-dimethyl-1H-pyrazol-4-yl)sulfanyl]phenyl]methanimine is a complex organic compound characterized by its unique structure, which includes a dimethoxyphenyl group and a pyrazolylsulfanylphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3,4-dimethoxyphenyl)-N-[2-[(3,5-dimethyl-1H-pyrazol-4-yl)sulfanyl]phenyl]methanimine typically involves multiple steps, starting with the preparation of intermediate compounds. The key steps include:
Formation of the Dimethoxyphenyl Intermediate: This involves the reaction of 3,4-dimethoxybenzaldehyde with appropriate reagents to form the dimethoxyphenyl intermediate.
Synthesis of the Pyrazolylsulfanylphenyl Intermediate: This step involves the reaction of 3,5-dimethyl-1H-pyrazole with a suitable thiol reagent to form the pyrazolylsulfanylphenyl intermediate.
Condensation Reaction: The final step involves the condensation of the two intermediates under specific reaction conditions to form the target compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This includes the use of advanced techniques such as high-performance liquid chromatography (HPLC) for purification and characterization.
Chemical Reactions Analysis
Types of Reactions
1-(3,4-dimethoxyphenyl)-N-[2-[(3,5-dimethyl-1H-pyrazol-4-yl)sulfanyl]phenyl]methanimine undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: This involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents such as halogens or nucleophiles.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, nucleophiles.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
1-(3,4-dimethoxyphenyl)-N-[2-[(3,5-dimethyl-1H-pyrazol-4-yl)sulfanyl]phenyl]methanimine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including anti-inflammatory and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the treatment of diseases involving oxidative stress and inflammation.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-(3,4-dimethoxyphenyl)-N-[2-[(3,5-dimethyl-1H-pyrazol-4-yl)sulfanyl]phenyl]methanimine involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or signaling pathways involved in inflammation and cancer cell proliferation. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
1-(3,4-dimethoxyphenyl)-2-propenoyl-pyrrolidine: Known for its analgesic activity.
4-(3,5-dimethyl-1H-pyrazol-4-yl)-benzoic acid: Used in various chemical syntheses.
Uniqueness
1-(3,4-dimethoxyphenyl)-N-[2-[(3,5-dimethyl-1H-pyrazol-4-yl)sulfanyl]phenyl]methanimine is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and potential therapeutic applications.
Properties
CAS No. |
5482-49-5 |
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Molecular Formula |
C20H21N3O2S |
Molecular Weight |
367.5 g/mol |
IUPAC Name |
1-(3,4-dimethoxyphenyl)-N-[2-[(3,5-dimethyl-1H-pyrazol-4-yl)sulfanyl]phenyl]methanimine |
InChI |
InChI=1S/C20H21N3O2S/c1-13-20(14(2)23-22-13)26-19-8-6-5-7-16(19)21-12-15-9-10-17(24-3)18(11-15)25-4/h5-12H,1-4H3,(H,22,23) |
InChI Key |
BXIVWQQXSLDZNB-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=NN1)C)SC2=CC=CC=C2N=CC3=CC(=C(C=C3)OC)OC |
Origin of Product |
United States |
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